(2R,3R,4S,5R)-2-(2-amino-6-sulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
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Overview
Description
Methabenzthiazuron, identified by the compound identifier (2R,3R,4S,5R)-2-(2-amino-6-sulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, is a chemical compound belonging to the class of benzothiazoles. It is primarily used as a herbicide to control the growth of weeds in agricultural settings . Methabenzthiazuron is known for its effectiveness in inhibiting photosynthesis in target plants, making it a valuable tool in crop management.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methabenzthiazuron can be synthesized through the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction yields methabenzthiazuron along with imidazolium chloride as a side product . The crystalline product is obtained in approximately 90% yield after the removal of the side product and solvent.
Industrial Production Methods
Industrial production of methabenzthiazuron involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, helps in achieving the desired quality for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Methabenzthiazuron undergoes various chemical reactions, including:
Oxidation: Methabenzthiazuron can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert methabenzthiazuron to its corresponding amine derivatives.
Substitution: Methabenzthiazuron can undergo nucleophilic substitution reactions, where the benzothiazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Methabenzthiazuron has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying the reactivity of benzothiazoles and their derivatives.
Biology: Investigated for its effects on plant physiology and its potential use in controlling invasive plant species.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new herbicidal formulations and as a reference standard in analytical chemistry
Mechanism of Action
Methabenzthiazuron exerts its herbicidal effects by inhibiting photosynthesis in target plants. It interferes with the electron transport chain in chloroplasts, leading to the disruption of energy production and ultimately causing plant death. The molecular targets include photosystem II and other components of the photosynthetic machinery .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A parent compound with similar structural features.
Thiabendazole: Another benzothiazole derivative with antifungal properties.
Benzothiazole-2-thiol: Known for its use in rubber vulcanization.
Uniqueness of Methabenzthiazuron
Methabenzthiazuron stands out due to its specific herbicidal activity and its ability to inhibit photosynthesis effectively. Unlike other benzothiazole derivatives, methabenzthiazuron is primarily used in agriculture for weed control, making it a unique and valuable compound in this field .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(2-amino-6-sulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4S/c11-10-13-7-4(8(20)14-10)12-2-15(7)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20)/t3-,5-,6-,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDJAMXESTUWLO-UUOKFMHZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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